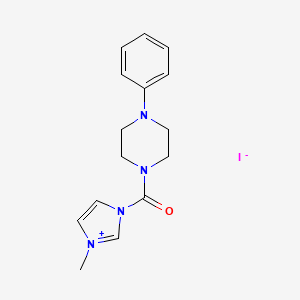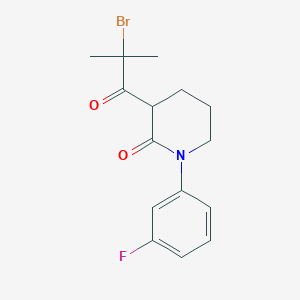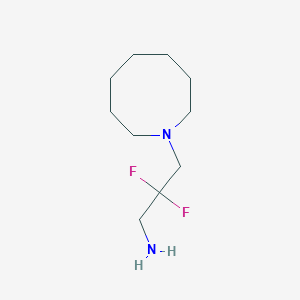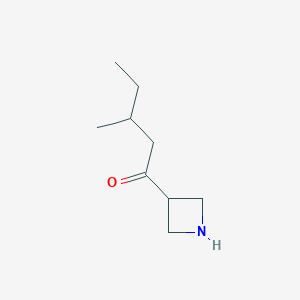![molecular formula C10H13NS B13173900 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)-2-azabicyclo[320]heptane is a bicyclic compound that features a thiophene ring fused to an azabicycloheptane structure
Vorbereitungsmethoden
The synthesis of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to generate the bicyclic structure . Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing azabicycloheptane derivatives .
Analyse Chemischer Reaktionen
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The thiophene ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms.
Rearrangement: Homolytic rearrangements can occur, leading to the formation of different radical species.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For example, it can inhibit penicillin-binding proteins, preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, leading to cell death . This mechanism is similar to that of beta-lactam antibiotics.
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be compared to other bicyclic compounds such as:
3-Azabicyclo[3.1.1]heptanes: These compounds have similar structural properties and are used as bioisosteres of benzenes.
Ticarcillin impurity A: This compound, also known as (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(thiophen-3-yl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, shares a similar bicyclic structure and is used in pharmaceutical applications.
Bicyclo[3.1.0]hexanes: These compounds are synthesized via (3 + 2) annulation and possess unique chemical properties.
Eigenschaften
Molekularformel |
C10H13NS |
|---|---|
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H13NS/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2 |
InChI-Schlüssel |
IBLLYMPPCVFDPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CCN2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


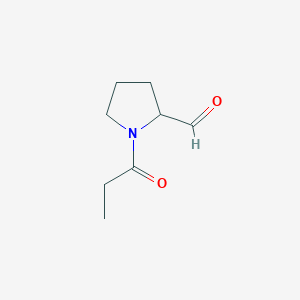
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)

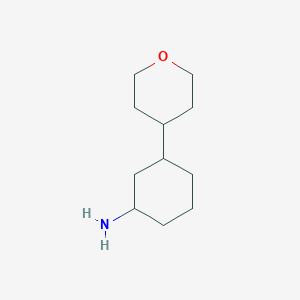
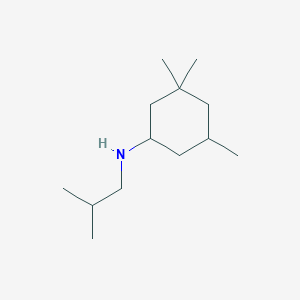
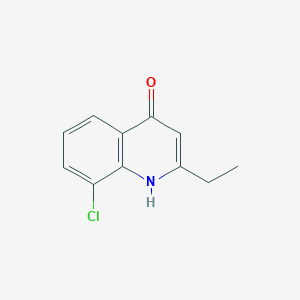
amino}butanoic acid](/img/structure/B13173878.png)
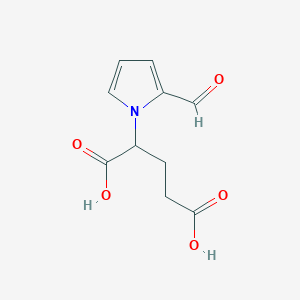
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
